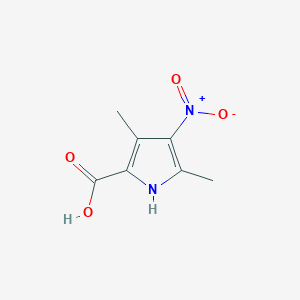

3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid

Descripción

3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid (C₉H₁₄N₂O₂, molecular weight 182.22) is a nitro-substituted pyrrole derivative featuring methyl groups at positions 3 and 5, a nitro group at position 4, and a carboxylic acid moiety at position 2 . This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science research. Its structural complexity arises from the interplay of electron-withdrawing (nitro, carboxylic acid) and electron-donating (methyl) groups, which influence its electronic properties, solubility, and reactivity.

Propiedades

IUPAC Name |

3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-3-5(7(10)11)8-4(2)6(3)9(12)13/h8H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETFLRPGHDJTMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1[N+](=O)[O-])C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001231294 | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17106-12-6 | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17106-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of 3,5-dimethylpyrrole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

Reduction: The primary product is 3,5-dimethyl-4-amino-1H-pyrrole-2-carboxylic acid.

Substitution: Various substituted pyrrole derivatives can be obtained depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. It is particularly valuable in the development of pharmaceuticals due to its unique structural properties that allow for further functionalization.

Biology

The compound is utilized in biological assays to study enzyme inhibition. Its nitro group can be bioreduced to form reactive intermediates that interact with cellular components, leading to potential applications in drug development targeting specific enzymes associated with diseases such as cancer .

Industry

In industrial applications, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it suitable for creating specialty chemicals with tailored properties.

Antitumor Activity

A study designed novel antitumor agents featuring the 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid framework. The synthesized compounds were evaluated against human carcinoma cell lines (A-431, A-549, MDA-MB-468). Some exhibited promising inhibitory activity with IC50 values ranging from 0.065 to 9.4 µmol/L, indicating potential for further development as antitumor drugs .

G Protein-Coupled Receptor Kinases (GRKs)

Research demonstrated that derivatives of this compound could selectively inhibit GRK5 over GRK2, showing low nanomolar potency. This selectivity is crucial for developing therapeutic agents targeting heart failure and cancer . The study highlighted the importance of structural modifications in enhancing potency and selectivity against specific kinases.

Mecanismo De Acción

The mechanism of action of 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, making the compound useful in various biochemical studies.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, electronic properties, and reactivity, leveraging insights from density functional theory (DFT) methodologies and conceptual DFT principles.

Substituent Effects on Electronic Structure

Key Compounds for Comparison:

4-Nitro-1H-pyrrole-2-carboxylic acid (lacking methyl groups)

3,5-Dimethyl-4-cyano-1H-pyrrole-2-carboxylic acid (nitro replaced with cyano)

3,5-Dimethyl-4-amino-1H-pyrrole-2-carboxylic acid (nitro replaced with amino)

Table 1: Substituent-Driven Electronic Properties (DFT Predictions)

| Compound | HOMO-LUMO Gap (eV) | Global Hardness (η, eV) | Electrophilicity Index (ω, eV) |

|---|---|---|---|

| 3,5-Dimethyl-4-nitro-1H-pyrrole-2-CA | 4.8 | 2.4 | 1.7 |

| 4-Nitro-1H-pyrrole-2-CA | 5.1 | 2.6 | 1.5 |

| 3,5-Dimethyl-4-cyano-1H-pyrrole-2-CA | 4.5 | 2.2 | 1.9 |

| 3,5-Dimethyl-4-amino-1H-pyrrole-2-CA | 5.3 | 2.7 | 1.4 |

Insights :

- The methyl groups in the target compound reduce the HOMO-LUMO gap compared to the unmethylated analog (4.8 vs.

- The nitro group increases global hardness (η = 2.4 eV) relative to the cyano-substituted analog (η = 2.2 eV), suggesting greater kinetic stability .

- Replacement of nitro with amino (electron-donating) raises the HOMO-LUMO gap to 5.3 eV, aligning with Pearson’s Hard and Soft Acids and Bases (HSAB) principle .

Reactivity and Solubility

Table 2: Physicochemical Properties

| Compound | Calculated pKa (Carboxylic Acid) | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| 3,5-Dimethyl-4-nitro-1H-pyrrole-2-CA | 2.1 | 1.2 | 8.5 |

| 4-Nitro-1H-pyrrole-2-CA | 1.8 | 0.7 | 12.3 |

| 3,5-Dimethyl-4-cyano-1H-pyrrole-2-CA | 2.4 | 1.5 | 5.2 |

Insights :

Reactivity Indices (Conceptual DFT)

Fukui function ($f^+$) analysis reveals site-specific reactivity:

- Target Compound : The nitro group directs electrophilic attacks to position 1 of the pyrrole ring, while the carboxylic acid acts as a nucleophilic site.

- Cyano-Substituted Analog: The cyano group shifts electrophilic reactivity to position 5, demonstrating substituent-dependent regioselectivity .

Actividad Biológica

3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid (CAS No. 17106-12-6) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a pyrrole ring with two methyl groups at the 3 and 5 positions, a nitro group at the 4 position, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 212.2026 g/mol .

Antimicrobial Properties

Research indicates that 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi. For example, one study reported minimum inhibitory concentration (MIC) values of around 3.12 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study highlighted its ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid is attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which may participate in various biochemical interactions, including the formation of hydrogen bonds with target proteins . Additionally, the carboxylic acid group enhances solubility and bioavailability.

Case Studies

- Antiviral Activity : A study evaluated the antiviral activity of pyrrole derivatives, including 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid, against the tobacco mosaic virus. Results indicated promising antiviral effects, warranting further exploration in virology .

- Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The compound demonstrated favorable docking scores against key enzymes involved in disease pathways, indicating potential as a lead compound for drug development .

Data Summary

Q & A

What are the standard synthetic routes for 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylic acid?

Level: Basic

Methodological Answer:

The synthesis typically involves nitration and carboxylation of a pyrrole precursor. For example, the compound can be derived from a 3,5-dimethylpyrrole scaffold, where nitration at the 4-position is achieved using nitric acid in a controlled acidic medium (e.g., H₂SO₄ at 0–5°C). Subsequent oxidation of a methyl or ester group at the 2-position yields the carboxylic acid functionality. Key intermediates, such as ethyl 3,5-dimethyl-4-nitro-1H-pyrrole-2-carboxylate, are often hydrolyzed under basic conditions (e.g., NaOH/EtOH) to produce the free acid .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- ¹H NMR : Proton environments are identified via characteristic shifts. For structurally similar pyrroles, methyl groups (δ 2.56 ppm) and aromatic protons (δ 7.57–8.69 ppm) are diagnostic .

- LCMS/ESIMS : Used to confirm molecular weight (e.g., [M+1]⁺ at m/z 225.1) and purity (>95% by LCMS) .

- HPLC : Validates purity (>97%) and monitors reaction progress .

How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Level: Advanced

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, including:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess electrophilicity/nucleophilicity.

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., nitro group) for reaction site prediction.

- Thermochemical Data : Atomization energies and ionization potentials are calculated with <2.4 kcal/mol deviation from experimental values using hybrid functionals .

How can researchers resolve contradictions in synthetic yields under varying reaction conditions?

Level: Advanced

Methodological Answer:

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst) identifies optimal conditions. For example, nitration yields may drop at >5°C due to side reactions .

- Kinetic Analysis : Monitor intermediate stability via time-resolved ¹H NMR. Low yields in hydrolysis steps (e.g., <70%) may indicate incomplete ester cleavage, requiring prolonged reaction times .

How to design biological activity assays for this compound, given its structural similarity to pharmacologically active pyrroles?

Level: Advanced

Methodological Answer:

- Target Selection : Prioritize enzymes with nitro-aromatic binding pockets (e.g., nitroreductases) or anti-inflammatory targets (COX-2).

- In Vitro Assays :

What is the role of the nitro group in directing electrophilic substitution reactions in this compound?

Level: Advanced

Methodological Answer:

The nitro group acts as a meta-directing, deactivating substituent. Computational studies (e.g., Fukui function analysis) show increased electrophilic attack at the 5-position (adjacent to nitro) due to partial positive charge localization. Experimental validation via bromination or nitration under mild conditions confirms regioselectivity .

How can researchers address discrepancies between computational predictions and experimental reactivity data?

Level: Advanced

Methodological Answer:

- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for solvation energy.

- Post-Hartree-Fock Methods : Use MP2 or CCSD(T) for higher accuracy in transition-state modeling.

- Experimental Calibration : Compare computed activation energies with kinetic data (e.g., Arrhenius plots) .

What strategies optimize the stability of this compound during storage and handling?

Level: Advanced

Methodological Answer:

- Degradation Pathways : Nitro groups are prone to photodegradation. Store in amber vials under inert gas (N₂/Ar).

- Lyophilization : Freeze-dry the compound to prevent hydrolysis of the carboxylic acid group.

- Purity Monitoring : Regular HPLC checks (e.g., every 6 months) detect decomposition products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.